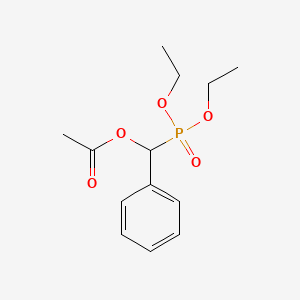
2-(2-Methyloxan-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyloxan-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxan-2-yl)ethan-1-ol typically involves the reaction of 2-methyltetrahydrofuran with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the tetrahydrofuran ring, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyloxan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the specific conditions and reagents used.
Reduction: Alkanes or other reduced derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyloxan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyloxan-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tetrahydrofuran ring provides structural rigidity, which can affect the compound’s binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Similar in structure but contains an ether linkage instead of a tetrahydrofuran ring.
2-(2-Ethoxyethoxy)ethanol: Another similar compound with an ethoxy group instead of a methyloxan ring.
Uniqueness
2-(2-Methyloxan-2-yl)ethan-1-ol is unique due to its combination of a tetrahydrofuran ring and an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(2-methyloxan-2-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-8(5-6-9)4-2-3-7-10-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
JLSVIQDPFYLAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCO1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


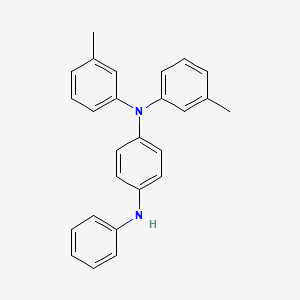
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088252.png)




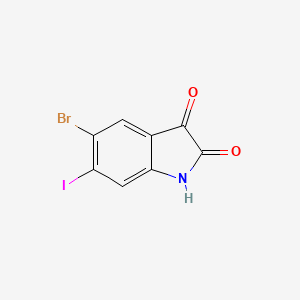
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
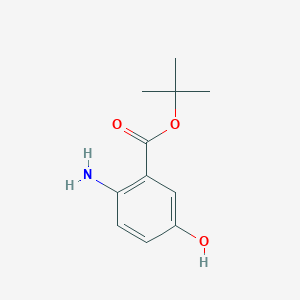

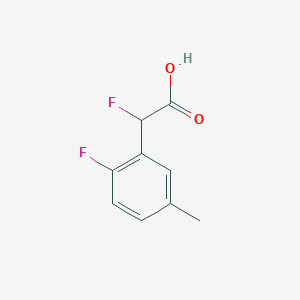
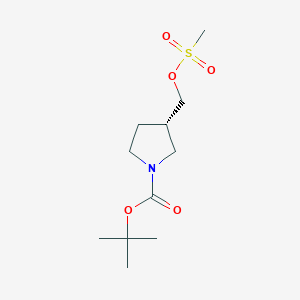
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
